molecular formula C12H6F8N4 B1616800 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl CAS No. 2200-68-2

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl

Cat. No.: B1616800
CAS No.: 2200-68-2
M. Wt: 358.19 g/mol
InChI Key: NARLZLCXFUDITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl is a useful research compound. Its molecular formula is C12H6F8N4 and its molecular weight is 358.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96910. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Enantioseparation

One application of related compounds is in chromatographic enantioseparation. A study explored the use of cellulose tris(5-fluoro-2-methylphenylcarbamate) as a chiral stationary phase for high-performance liquid chromatography (HPLC). This method achieved complete baseline separation of specific compounds, demonstrating the potential of fluorine-substituted compounds in chromatographic applications (Yashima, Yamamoto, & Okamoto, 1996).

Synthesis and Characterization of Poly(aromatic diacetylenes)

In the field of polymer science, aromatic diacetylenes with fluorine substitutions are used to create more soluble, mechanically flexible, and thermally stable materials. These polymers exhibit thermoxidative stability and can form strong, coherent films, indicating their utility in various industrial applications (Kwock, Baird, & Miller, 1993).

Synthesis and Phase Transformations in Mineralogy

Fluorine-substituted compounds are also significant in mineralogy, particularly in the formation and transformation of minerals like scorodite and ferric arsenate. These compounds, often used in metallurgical industries to control arsenic in effluents, have been synthesized and characterized to understand their stability and solubility in various environments (Paktunc, Dutrizac, & Gertsman, 2008).

V(IV)O Complex Formation in Medicinal Chemistry

In medicinal chemistry, tridentate ligands containing fluorine-substituted compounds have been studied for their ability to bind with vanadium. This research is significant for understanding the potential therapeutic applications of these complexes, particularly in the treatment of chronic iron overload (Pisano et al., 2013).

Polymer Solar Cells

In the development of polymer solar cells, fluorine-substituted compounds have been used as donor materials. Their ability to form close-packed chains in the solid state has led to high efficiency in solar energy conversion, demonstrating their potential in renewable energy technologies (Qin et al., 2009).

Gas Storage and Separation

Fluorine-substituted compounds have been employed in the creation of metal-organic frameworks (MOFs) with high connectivity, leading to exceptional hydrogen and methane uptake capacities. This research is pivotal in advancing gas storage and separation technologies (Liu et al., 2012).

Mechanism of Action

Mode of Action

The presence of hydrazine groups in the molecule suggests that it could potentially act as a reducing agent in biochemical reactions .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given the compound’s structure, it might be involved in redox reactions and fluorine-related metabolic pathways .

Pharmacokinetics

Given its complex structure and high fluorine content, it’s likely that its bioavailability and pharmacokinetic profile would be influenced by these factors .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Its effects would depend on its specific targets and mode of action, which require further investigation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of its environment, while its stability could be influenced by temperature .

Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydrazinylphenyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F8N4/c13-3-1(4(14)8(18)11(23-21)7(3)17)2-5(15)9(19)12(24-22)10(20)6(2)16/h23-24H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARLZLCXFUDITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)NN)F)F)C2=C(C(=C(C(=C2F)F)NN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294527
Record name 1,1'-(2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diyl)dihydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-68-2
Record name NSC96910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diyl)dihydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dihydrazinooctafluorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl
Reactant of Route 2
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl
Reactant of Route 3
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl
Reactant of Route 4
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl
Reactant of Route 5
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl
Reactant of Route 6
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.